molecular formula C9H10FNO2S B13899093 3-(Cyclopropylsulfonyl)-2-fluorobenzenamine

3-(Cyclopropylsulfonyl)-2-fluorobenzenamine

Cat. No.: B13899093
M. Wt: 215.25 g/mol
InChI Key: IMDIFHKZOLSPNV-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfonyl)-2-fluorobenzenamine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfonyl)-2-fluorobenzenamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The resulting amine is then reacted with cyclopropylsulfonyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfonyl)-2-fluorobenzenamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced under specific conditions to yield the corresponding thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylsulfonyl)-2-fluorobenzenamine has found applications in several areas of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfonyl)-2-fluorobenzenamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylsulfonyl)-2-chlorobenzenamine
  • 3-(Cyclopropylsulfonyl)-2-bromobenzenamine
  • 3-(Cyclopropylsulfonyl)-2-iodobenzenamine

Uniqueness

Compared to its analogs, 3-(Cyclopropylsulfonyl)-2-fluorobenzenamine exhibits unique reactivity due to the presence of the fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C9H10FNO2S

Molecular Weight

215.25 g/mol

IUPAC Name

3-cyclopropylsulfonyl-2-fluoroaniline

InChI

InChI=1S/C9H10FNO2S/c10-9-7(11)2-1-3-8(9)14(12,13)6-4-5-6/h1-3,6H,4-5,11H2

InChI Key

IMDIFHKZOLSPNV-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=CC(=C2F)N

Origin of Product

United States

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